2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-4-17-9(7-5-16(2)15-10(7)19-3)13-14-11(17)20-6-8(12)18/h5H,4,6H2,1-3H3,(H2,12,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYLHMKLLBGDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, identified by its CAS number 1014072-32-2, is a compound that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and potential anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 440.4 g/mol. Its structure features a triazole ring, which is often associated with various pharmacological activities.
Anti-inflammatory Activity
Recent studies have demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory effects. For instance:
- Inhibition of COX Enzymes : Compounds similar to this compound have shown selective inhibition of cyclooxygenase (COX) enzymes. In a comparative study, derivatives displayed IC50 values indicating their potency against COX enzymes. For example, one derivative exhibited COX-1 IC50 = 593.5 µM and COX-2 IC50 = 21.53 µM, showcasing its potential as an anti-inflammatory agent .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Derivative A | 593.5 | 21.53 | High |
| Celecoxib | 21.53 | 3.33 | Moderate |
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively:
-
Cell Line Studies : In vitro studies on various cancer cell lines have shown that certain derivatives of triazoles exhibit cytotoxic effects. For instance, specific compounds demonstrated IC50 values against colon carcinoma cells (HCT116) and breast cancer cells (T47D), indicating their potential in cancer treatment .
Cell Line Compound IC50 (µM) HCT116 Derivative F 6.2 T47D Derivative E 43.4 T47D Derivative F 27.3 - Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of cell proliferation pathways .
Case Studies
A notable study highlighted the synthesis and biological evaluation of several triazole derivatives where one compound was found to be particularly effective against multiple cancer types with low toxicity profiles .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit promising antimicrobial properties. For instance, compounds containing the triazole moiety have been synthesized and tested for their efficacy against various bacterial strains and fungi. The incorporation of sulfur in the structure enhances the antimicrobial activity due to its ability to disrupt microbial cell membranes .
Case Study: Synthesis and Testing
In a study conducted by Gümrükçüoğlu et al., novel triazole derivatives were synthesized and evaluated for their antimicrobial activity using agar-well diffusion methods. Several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .
Antifungal Applications
The compound has shown potential as an antifungal agent. The triazole ring is particularly effective against fungal pathogens due to its mechanism of action, which involves inhibiting ergosterol synthesis—a crucial component of fungal cell membranes.
Research Findings
Research has indicated that derivatives with similar structures exhibit potent antifungal activities against common pathogens such as Candida albicans and Aspergillus niger. The presence of the methoxy group in the pyrazole ring further enhances these properties by improving solubility and bioavailability .
Anticancer Properties
The anticancer potential of 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has also been explored. Studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cancer cell proliferation.
Q & A
Q. What are the optimal synthetic routes for 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of triazole-thioacetamide derivatives typically involves sequential heterocyclic ring formation and functionalization. For example:
- Step 1: Construct the 1,2,4-triazole core via cyclization of thiosemicarbazides under acidic or basic conditions .
- Step 2: Introduce the pyrazole moiety via nucleophilic substitution or cross-coupling reactions. Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) can improve yields compared to conventional heating .
- Step 3: Optimize solvent choice (e.g., ethanol, DMF) and catalysts (e.g., KOH, POCl₃) to enhance regioselectivity. Monitor reaction progress using TLC or HPLC-DAD .
Key Data:
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 60–80°C | |
| Catalyst | KOH/POCl₃ | |
| Yield | 65–85% |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store at 2–8°C in amber glass vials to prevent photodegradation .
- Use desiccants (e.g., silica gel) to avoid hydrolysis of the thioacetamide group.
- Monitor stability via periodic HPLC analysis; degradation >5% over 6 months warrants reformulation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). For example, triazole-thioacetamides show affinity for kinase domains due to hydrogen bonding with the triazole ring .
- QSAR Studies: Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity. Parameters like logP and polar surface area influence membrane permeability .
Case Study:
Docking of analogous compounds (e.g., 9c in ) revealed binding energies of −8.2 to −9.5 kcal/mol, suggesting strong inhibitory potential against microbial targets.
Q. How can researchers resolve contradictions in reported biological activity data for similar triazole derivatives?
Methodological Answer:
- Experimental Replication: Standardize assay conditions (e.g., MIC testing using CLSI guidelines) to minimize variability .
- Meta-Analysis: Compare datasets for trends. For example, electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance antimicrobial activity, while bulky substituents reduce solubility .
- Mechanistic Studies: Use knockout strains or enzyme inhibition assays to verify target specificity.
Example:
Contradictory MIC values (2–32 µg/mL) for triazole-thioacetamides against S. aureus may arise from differences in bacterial strain virulence or compound purity .
Q. What strategies improve the bioavailability of this compound in preclinical studies?
Methodological Answer:
- Salt Formation: Convert the free base to a hydrochloride or sodium salt to enhance water solubility (e.g., potassium salts of analogous compounds showed 3-fold solubility increase) .
- Prodrug Design: Modify the acetamide group to a hydrolyzable ester, improving intestinal absorption .
- Nanoparticle Encapsulation: Use PLGA nanoparticles (size <200 nm) to prolong half-life and target specific tissues .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
Q. What analytical methods are suitable for detecting degradation products during stability studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
